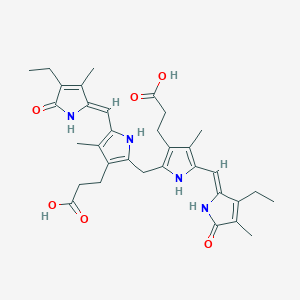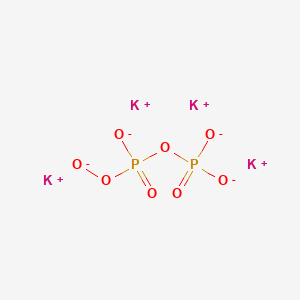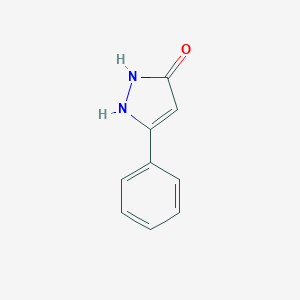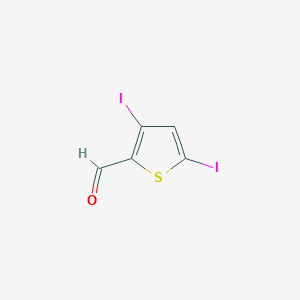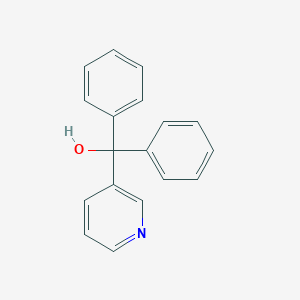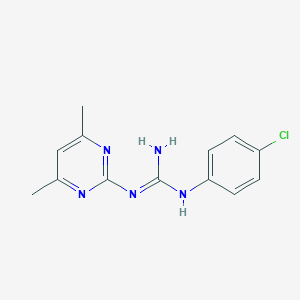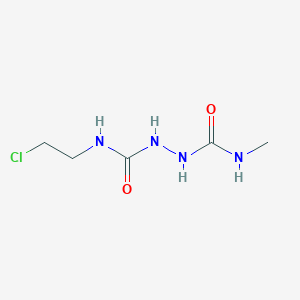![molecular formula C18H17BrN2O B103659 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 19007-20-6](/img/structure/B103659.png)
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in 1985 and has since been used in various scientific research applications due to its unique properties.
Mechanism Of Action
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the same site as benzodiazepines but does not activate the receptor. This results in the inhibition of the sedative and anxiolytic effects of benzodiazepines.
Biochemical And Physiological Effects
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been found to have no significant physiological effects on its own. However, when used in combination with benzodiazepines, it has been found to reverse the sedative and anxiolytic effects of benzodiazepines.
Advantages And Limitations For Lab Experiments
The use of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments has several advantages. It allows researchers to study the specific effects of benzodiazepines on the GABA-A receptor without interference from other neurotransmitters. However, its use is limited to in vitro studies as it has no significant physiological effects on its own.
Future Directions
There are several future directions for the use of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in scientific research. One area of interest is the study of the role of the GABA-A receptor in the development of addiction. Another area of interest is the development of new benzodiazepine antagonists that can be used in the treatment of benzodiazepine addiction and overdose.
Conclusion:
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is a chemical compound that has been extensively used in scientific research to study the mechanism of action of benzodiazepines. Its use has allowed researchers to study the specific effects of benzodiazepines on the GABA-A receptor without interference from other neurotransmitters. While its use is limited to in vitro studies, it has several future directions for research in the field of addiction and overdose.
Synthesis Methods
The synthesis of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 involves the reaction of 2-amino-5-bromo-1-methylbenzene with ethyl 2-oxo-2-(1H-pyrrol-1-yl)acetate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It has been found to be a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
properties
CAS RN |
19007-20-6 |
|---|---|
Product Name |
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molecular Formula |
C18H17BrN2O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17BrN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
FBSXUFZWLJDWFB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Br |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Br |
synonyms |
2-Bromo-5,9,10,14b-tetrahydro-5-methylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



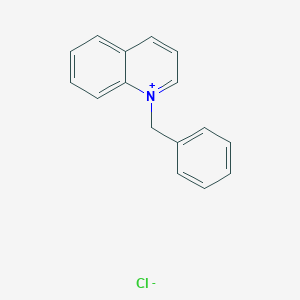
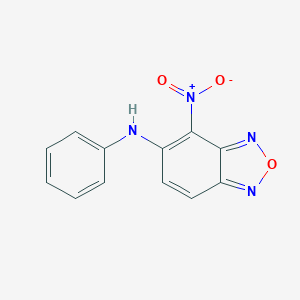

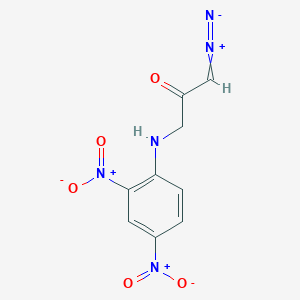
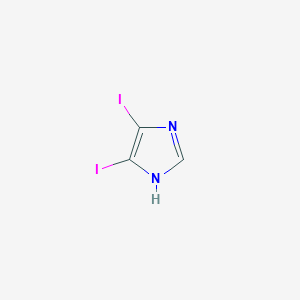
acetate](/img/structure/B103585.png)
